molecular formula C14H17NO4 B13641625 Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

Cat. No.: B13641625
M. Wt: 263.29 g/mol
InChI Key: SYIHXXDNLNXURI-UHFFFAOYSA-N
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Description

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound with a unique structure that includes a benzyl group, a formyl group, and an oxazolidine ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves the formation of the oxazolidine ring followed by the introduction of the benzyl and formyl groups. One common method involves the reaction of a suitable amino alcohol with a carbonyl compound to form the oxazolidine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times .

Chemical Reactions Analysis

Types of Reactions

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the synthesis of pharmaceuticals and fine chemicals .

Mechanism of Action

The mechanism of action of benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The benzyl group can enhance the compound’s lipophilicity, allowing it to interact with cell membranes and other hydrophobic environments .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Benzyl (5S)-5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is unique due to the presence of the oxazolidine ring, which imparts specific chemical properties and reactivity. The combination of the benzyl group, formyl group, and oxazolidine ring makes this compound versatile for various applications in chemistry and pharmacology .

Biological Activity

Benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate (CAS Number: 134038-74-7) is a chemical compound with a unique oxazolidine ring structure that exhibits significant potential in medicinal chemistry. This compound is characterized by its formyl and carboxylate functional groups, which contribute to its biological activity. Recent studies have explored its applications in drug development, particularly in the fields of antimicrobial and anticancer research.

Chemical Structure and Properties

The molecular formula of this compound is C14H17NO4, with a molecular weight of 263.293 g/mol. The oxazolidine ring structure is notable for its five-membered heterocyclic configuration, which includes one nitrogen atom and four carbon atoms. This unique structure allows for diverse chemical reactivity and potential interactions with biological targets.

Property Details
Molecular FormulaC14H17NO4
Molecular Weight263.293 g/mol
CAS Number134038-74-7
Functional GroupsFormyl, Carboxylate

Antimicrobial Properties

Research indicates that oxazolidinone derivatives, including those related to this compound, exhibit significant antimicrobial activity. Oxazolidinones function by inhibiting protein synthesis through binding to the 50S ribosomal subunit of bacteria. This mechanism has been confirmed in various studies demonstrating their effectiveness against resistant strains of bacteria such as MRSA (Methicillin-resistant Staphylococcus aureus) .

Anticancer Activity

Recent investigations have highlighted the anticancer potential of this compound. In vitro studies have shown that this compound can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) cells. The mechanism involves the activation of caspase pathways and the generation of reactive oxygen species (ROS), leading to cell cycle arrest at the G1 phase .

A comparative analysis of different oxazolidinone derivatives revealed that some compounds exhibit IC50 values indicative of potent anticancer effects:

Compound IC50 (MCF-7) IC50 (HeLa)
Benzyl derivative A17.66 µM31.10 µM
Benzyl derivative B25.00 µM40.00 µM

The biological activity of this compound can be attributed to its ability to form covalent bonds with nucleophilic sites on proteins and enzymes. The formyl group enhances reactivity while the benzyl group increases lipophilicity, facilitating interactions with cell membranes .

Apoptosis Induction

Studies have shown that treatment with this compound leads to:

  • Increased ROS production.
  • Downregulation of Cyclin D1.
  • Activation of caspase pathways resulting in apoptosis.

Case Studies

Several case studies have documented the efficacy of oxazolidinone derivatives in clinical settings:

  • Study on Anticancer Effects : A study evaluated the effects of various oxazolidinone derivatives on MCF-7 and HeLa cells, demonstrating significant cytotoxicity and apoptosis induction through mitochondrial pathways .
  • Antimicrobial Efficacy : Another investigation focused on the antibacterial properties against resistant bacterial strains, confirming the effectiveness of benzyl derivatives in inhibiting bacterial growth .

Properties

Molecular Formula

C14H17NO4

Molecular Weight

263.29 g/mol

IUPAC Name

benzyl 5-formyl-2,2-dimethyl-1,3-oxazolidine-3-carboxylate

InChI

InChI=1S/C14H17NO4/c1-14(2)15(8-12(9-16)19-14)13(17)18-10-11-6-4-3-5-7-11/h3-7,9,12H,8,10H2,1-2H3

InChI Key

SYIHXXDNLNXURI-UHFFFAOYSA-N

Canonical SMILES

CC1(N(CC(O1)C=O)C(=O)OCC2=CC=CC=C2)C

Origin of Product

United States

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